molecular formula C12H17Cl3N2 B3227501 1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride CAS No. 1261230-60-7

1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride

Cat. No. B3227501
CAS RN: 1261230-60-7
M. Wt: 295.6 g/mol
InChI Key: CBEDESFPEKBQEK-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride, also known as DCB-PH, is a chemical compound with potential applications in scientific research. This compound is a piperidine derivative that has been shown to have unique pharmacological properties, making it an interesting candidate for further study.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride is not fully understood, but it is believed to involve the selective antagonism of the sigma-1 receptor. This receptor is known to interact with a variety of proteins and ion channels, and its modulation can have widespread effects on cellular signaling. By blocking the sigma-1 receptor, 1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride may be able to alter the activity of these proteins and channels, leading to changes in cellular signaling and ultimately, changes in physiological function.
Biochemical and Physiological Effects
1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to reduce anxiety-like behaviors and improve memory retention. Additionally, 1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. These effects suggest that 1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride may have potential therapeutic applications in the treatment of neurological disorders such as anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride in scientific research is its selective antagonism of the sigma-1 receptor. This allows researchers to study the effects of this receptor on cellular signaling and physiological function. However, one limitation of 1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride is its potential toxicity. This compound has been shown to be toxic at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride. One area of interest is the potential therapeutic applications of this compound in the treatment of neurological disorders. Additionally, further study is needed to fully understand the mechanism of action of 1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride and its effects on cellular signaling. Finally, the synthesis of new derivatives of 1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride may lead to compounds with improved pharmacological properties and reduced toxicity.

Scientific Research Applications

1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride has been shown to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to act as a selective antagonist of the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes, including neurotransmitter release and calcium signaling. By blocking the sigma-1 receptor, 1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride may be able to modulate these processes, which could have implications for the treatment of various neurological disorders.

properties

IUPAC Name

1-[(2,5-dichlorophenyl)methyl]piperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2.ClH/c13-10-3-4-12(14)9(6-10)7-16-5-1-2-11(15)8-16;/h3-4,6,11H,1-2,5,7-8,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEDESFPEKBQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dichlorobenzyl)piperidin-3-amine hydrochloride

CAS RN

1261230-60-7
Record name 3-Piperidinamine, 1-[(2,5-dichlorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261230-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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